molecular formula C18H23NO2S B2762708 Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate CAS No. 680215-70-7

Propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate

Cat. No.: B2762708
CAS No.: 680215-70-7
M. Wt: 317.45
InChI Key: UHRFVKQGDCWNCH-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. The tert-butylphenyl group is a common motif in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed through techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

As an ester, this compound would likely undergo hydrolysis under acidic or basic conditions to form an alcohol and an acid . The thiazole ring is aromatic and thus relatively stable, but can be involved in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would likely be determined through a variety of experimental techniques. For example, the melting point could be determined through a melting point experiment, and the solubility could be determined through solubility tests .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, many drugs work by binding to specific proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be studied further for potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

propan-2-yl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-12(2)21-16(20)10-15-11-22-17(19-15)13-6-8-14(9-7-13)18(3,4)5/h6-9,11-12H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRFVKQGDCWNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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